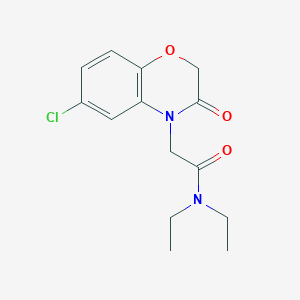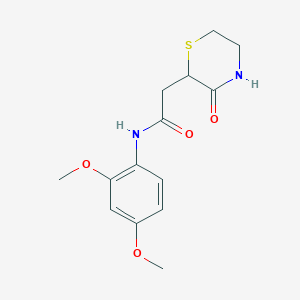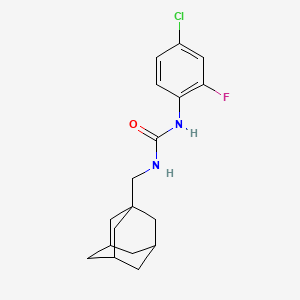
1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, also known as MPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPDT is a triazole derivative and is known for its ability to modulate the activity of enzymes and receptors in the body.
Mechanism of Action
1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide has been found to have a number of biochemical and physiological effects. Studies have shown that it can reduce the production of prostaglandins, which can lead to a reduction in inflammation and pain. In addition, 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Finally, 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to inhibit the activity of COX-2, which can be useful in studying the role of prostaglandins in inflammation and pain. In addition, 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide's ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research. However, one limitation of using 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Future Directions
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new cancer treatments that use 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent. Another area of interest is the use of 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the long-term effects of 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide on the body, particularly with regard to its potential for toxicity.
Scientific Research Applications
1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in medical research, particularly in the areas of cancer treatment and neurological disorders. Studies have shown that 1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide can inhibit the activity of certain enzymes and receptors, which can lead to the suppression of cancer cell growth and the reduction of inflammation in the brain.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N,5-dipropyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-6-14-15(16(21)17-11-5-2)18-19-20(14)12-7-9-13(22-3)10-8-12/h7-10H,4-6,11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPRSKMZRNNHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4677309.png)
![N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4677344.png)
![2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)
![2-(2-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4677354.png)
![4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4677361.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4677379.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4677384.png)

![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4677410.png)